molecular formula C19H14ClN5O4 B11294560 N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11294560
M. Wt: 411.8 g/mol
InChI Key: JHYBAXHIGYRGKA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an imidazotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazotriazole Core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under high-temperature conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and imidazotriazole intermediates using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the imidazotriazole moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the imidazotriazole moiety.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating various conditions, depending on its biological activity and mechanism of action.

Industry

Industrially, this compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[2-(4-bromophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This particular arrangement of functional groups may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H14ClN5O4

Molecular Weight

411.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C19H14ClN5O4/c20-11-3-1-10(2-4-11)17-22-19-23-18(27)13(25(19)24-17)8-16(26)21-12-5-6-14-15(7-12)29-9-28-14/h1-7,13H,8-9H2,(H,21,26)(H,22,23,24,27)

InChI Key

JHYBAXHIGYRGKA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC4=NC(=NN34)C5=CC=C(C=C5)Cl

Origin of Product

United States

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